molecular formula C11H16ClN B2401551 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride CAS No. 2490426-31-6

3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride

Cat. No.: B2401551
CAS No.: 2490426-31-6
M. Wt: 197.71
InChI Key: YRNBOKKMVDQTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C11H15N·HCl. It is a crystalline solid with a molecular weight of 197.71 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with a methyl group and a phenyl group, as well as an amine group that forms a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-phenylcyclobutanone with ammonia or an amine source under acidic conditions to form the amine, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting their function. The phenyl group can participate in π-π interactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenylcyclobutan-1-amine: The base compound without the hydrochloride salt.

    3-Phenylcyclobutan-1-amine: Lacks the methyl group.

    1-Phenylcyclobutan-1-amine: Lacks both the methyl group and the hydrochloride salt.

Uniqueness

3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .

Properties

IUPAC Name

3-methyl-1-phenylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-7-11(12,8-9)10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNBOKKMVDQTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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